(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate
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Overview
Description
®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate is a complex organic compound that belongs to the class of benzoazepines This compound is characterized by its unique structure, which includes a chloro, methyl, and phenyl group attached to a tetrahydrobenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted phenylamine, under acidic or basic conditions to form the benzoazepine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Methylation and Phenylation:
Formation of the Fumarate Salt: The final step involves the reaction of the benzoazepine derivative with fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, ®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
- 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
- 8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Uniqueness
®-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-olfumarate stands out due to its specific stereochemistry and the presence of the fumarate salt. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClNO5 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1 |
InChI Key |
FGHVSEXHEAUJBT-WMQZXYHMSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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